IU1
Overview
Description
IU1 is a synthetic organic compound known for its role as a reversible inhibitor of the human proteasome-associated deubiquitinating enzyme ubiquitin-specific peptidase 14 (USP14) . This compound was discovered through high-throughput screening and has shown excellent selectivity for USP14 over other deubiquitinating enzymes . The inhibition of USP14 by this compound has significant implications for protein degradation and cellular homeostasis, making it a valuable tool in scientific research.
Mechanism of Action
Target of Action
IU1, also known as “1-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1-pyrrolidinyl)ethanone” or “1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(pyrrolidin-1-yl)ethan-1-one”, primarily targets Ubiquitin-Specific Peptidase 14 (USP14) . USP14 is a deubiquitinating enzyme (DUB) that is associated with proteasomes and plays a dual role in regulating protein degradation .
Mode of Action
This compound interacts with the active form of USP14, blocking its docking to the proteasome . It has been identified as the first USP14 inhibitor with an IC50 of 4-5 μM . This compound exhibits little or no inhibitory activity against other DUBs such as isopeptidase T (IsoT/USP5), UCHL5, BAP1, UCHL1, UCHL3, USP15, USP2, and USP7 .
Biochemical Pathways
USP14 is involved in several canonical signaling pathways, including DNA damage repair, p53, and transforming growth factor-β (TGF-β) pathways . By inhibiting USP14, this compound can influence these pathways and their downstream effects.
Pharmacokinetics
It’s known that this compound is a reversible inhibitor, suggesting that it may have a relatively short half-life in the body
Result of Action
The inhibition of USP14 by this compound can lead to enhanced degradation of ubiquitin-protein conjugates . This can potentially help to eliminate toxic proteins more effectively . In the context of cancer, this compound has been shown to reduce the proliferation and migration of certain types of cancer cells .
Preparation Methods
The synthesis of IU1 involves traditional organic chemistry methods. The compound is typically prepared through a series of reactions that include the formation of a pyrrolidin-1-yl-ethanone core structure. The synthetic route involves the following steps :
- Formation of the pyrrole ring by reacting 4-fluoroaniline with acetylacetone.
- Introduction of the pyrrolidin-1-yl group through a nucleophilic substitution reaction.
- Final purification and crystallization to obtain this compound in its pure form.
Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the compound can be synthesized in bulk using the same synthetic route with appropriate scaling of reaction conditions.
Chemical Reactions Analysis
IU1 undergoes several types of chemical reactions, primarily involving its functional groups. Some of the common reactions include:
Oxidation: this compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in this compound, converting it to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
IU1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine . Some of its notable applications include:
Chemistry: this compound is used as a tool compound to study the mechanisms of deubiquitinating enzymes and their role in protein degradation.
Biology: In biological research, this compound is used to investigate the ubiquitin-proteasome system and its impact on cellular processes such as protein turnover, stress response, and cell cycle regulation.
Medicine: this compound has potential therapeutic applications in the treatment of diseases associated with dysregulated protein degradation, such as cancer and neurodegenerative disorders. It is used in preclinical studies to explore its effects on disease models.
Industry: While primarily a research tool, this compound’s role in modulating protein degradation pathways has implications for the development of new therapeutic agents and drug discovery.
Comparison with Similar Compounds
IU1 is unique in its selectivity for USP14 compared to other deubiquitinating enzyme inhibitors . Similar compounds include:
This compound-47: A derivative of this compound that is ten times more potent and exhibits similar selectivity for USP14.
This compound-206: Another derivative with enhanced potency and selectivity.
FT671: An inhibitor of USP7 that also utilizes a steric blockade mechanism.
The uniqueness of this compound lies in its ability to selectively inhibit USP14 without affecting other deubiquitinating enzymes, making it a valuable tool for studying the specific functions of USP14 in various biological processes.
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-pyrrolidin-1-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c1-13-11-17(18(22)12-20-9-3-4-10-20)14(2)21(13)16-7-5-15(19)6-8-16/h5-8,11H,3-4,9-10,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWDSDKJBMFLHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)CN3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350196 | |
Record name | 1-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(pyrrolidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314245-33-5 | |
Record name | 1-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(pyrrolidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IU1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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